Methyl 2-(1,3-thiazol-5-ylmethylamino)cyclopentane-1-carboxylate
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Overview
Description
Methyl 2-(1,3-thiazol-5-ylmethylamino)cyclopentane-1-carboxylate is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,3-thiazol-5-ylmethylamino)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with thiazole derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the cyclopentanone, followed by the addition of a thiazole derivative to form the desired product. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-thiazol-5-ylmethylamino)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the thiazole ring or the cyclopentane moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(1,3-thiazol-5-ylmethylamino)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of new polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(1,3-thiazol-5-ylmethylamino)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. These interactions can lead to changes in the conformation and function of the target, ultimately affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-thiazol-4-ylmethylamino)cyclopentane-1-carboxylate
- Methyl 2-(1,3-thiazol-2-ylmethylamino)cyclopentane-1-carboxylate
- Ethyl 2-(1,3-thiazol-5-ylmethylamino)cyclopentane-1-carboxylate
Uniqueness
Methyl 2-(1,3-thiazol-5-ylmethylamino)cyclopentane-1-carboxylate is unique due to the specific positioning of the thiazole ring and the cyclopentane moiety, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct biological activities and applications compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(1,3-thiazol-5-ylmethylamino)cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-15-11(14)9-3-2-4-10(9)13-6-8-5-12-7-16-8/h5,7,9-10,13H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPNEJHQFYHRGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1NCC2=CN=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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